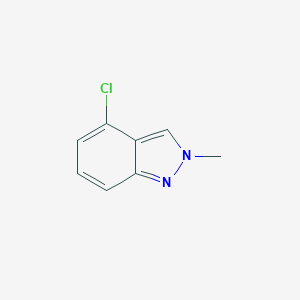

4-Chloro-2-methyl-2H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-2-methyl-2H-indazole is a type of indazole, which is a nitrogen-containing heterocyclic compound. Indazoles are important building blocks for many bioactive natural products and commercially available drugs . The 4-Chloro-2-methyl-2H-indazole has a chemical formula of C8H7ClN2 .

Synthesis Analysis

Indazoles can be synthesized using various methods. For instance, 2H-Indazoles can be synthesized using a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide . Another method involves the use of palladium-catalyzed intramolecular amination .

Molecular Structure Analysis

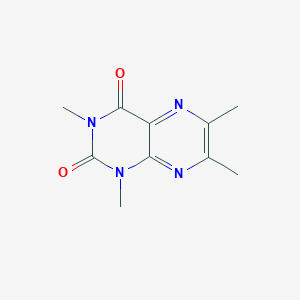

Indazoles have a bicyclic ring structure made up of a pyrazole ring and a benzene ring. They usually contain two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole is more thermodynamically stable than the 2H-indazole, making it the predominant tautomer .

Chemical Reactions Analysis

The tautomerism in indazoles greatly influences their synthesis, reactivity, and even their biological properties . The catalyst plays a key role in the formation of C-N and N-N bonds .

科学的研究の応用

Synthesis and Characterization

Microwave-Assisted Synthesis : A study demonstrated the efficiency of microwave irradiation in synthesizing tetrahydroindazoles, including 2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole, highlighting improved yields and reduced reaction times. This approach provides a green method for creating substituted tetrahydroindazole derivatives (Polo et al., 2016).

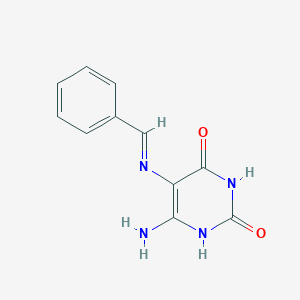

Synthetic Approaches to Indazolyl Derivatives : Research focused on the synthesis of 1H- and 2H-indazolyl derivatives, including 4-chloro-2-methyl-2H-indazole, for potential biological applications. This work also investigated the reaction of indazole with various compounds under different conditions (Isin et al., 2001).

Biological and Medicinal Applications

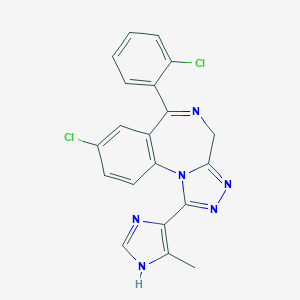

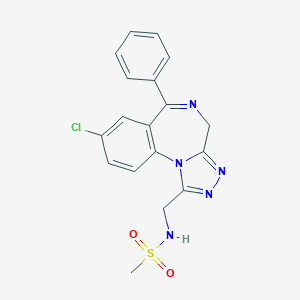

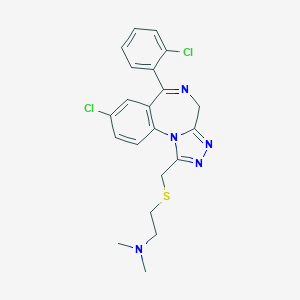

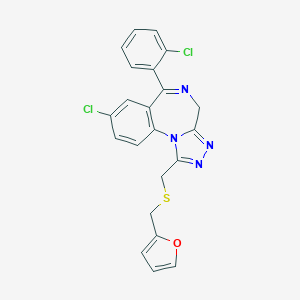

Antagonists for Transient Receptor Potential A1 : A study identified 5-(2-chlorophenyl)indazole compounds as antagonists of the TRPA1 ion channel, crucial for inflammatory pain management. Optimization led to compounds with potent in vitro activity and moderate oral bioavailability (Rooney et al., 2014).

Antibacterial and Antifungal Agent : Indazole and its derivatives, including 4-chloro-2-methyl-2H-indazole, have been noted for their significant antibacterial and antifungal properties. These compounds have shown efficacy against various bacterial and fungal strains (Panda et al., 2022).

Chemical Properties and Reactions

Palladium-Catalyzed Domino Reaction : Research into the synthesis of 2H-indazoles via a palladium-catalyzed domino reaction elucidates a method for the regioselective formation of these compounds, significant in drug discovery (Halland et al., 2009).

Ruthenium Anticancer Drugs : Studies on ruthenium complexes with azole ligands, including indazole, have been conducted to design anticancer drugs. These compounds demonstrate the importance of tuning redox properties for effective drug design (Reisner et al., 2005).

Corrosion Inhibition : Research on heterocyclic diazoles as inhibitors for acidic iron corrosion includes the study of indazole derivatives. These studies highlight the potential of these compounds in preventing metal corrosion (Babić-Samardžija et al., 2005).

Matrix-Isolated Studies : Methyl 4-chloro-5-phenylisoxazole-3-carboxylate, related to indazole compounds, has been studied in low-temperature matrices, with insights into its photochemistry and vibrational spectra (Lopes et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, 2-Methyl-2H-indazole, mentions that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

Indazoles have attracted considerable attention due to their wide range of pharmacological activities. Numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on the late-stage functionalization of 2H-indazoles, including the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization at the benzene ring in 2H-indazoles .

特性

IUPAC Name |

4-chloro-2-methylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKWBANOASAMQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597908 |

Source

|

| Record name | 4-Chloro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methyl-2H-indazole | |

CAS RN |

162502-54-7 |

Source

|

| Record name | 4-Chloro-2-methyl-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162502-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)

![1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B188606.png)

![6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine](/img/structure/B188613.png)